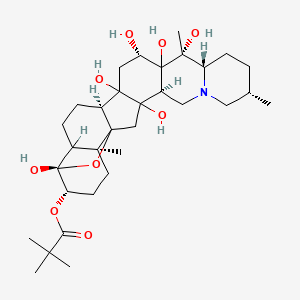
Einecs 303-499-6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-butoxyethoxy)ethyl dihydrogen phosphate involves the reaction of 2-(2-butoxyethoxy)ethanol with phosphoric acid. The reaction is typically carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and consistent product quality. The use of catalysts and optimized reaction parameters further enhances the efficiency of the production process.
化学反応の分析
Types of Reactions
2-(2-butoxyethoxy)ethyl dihydrogen phosphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phosphates and other oxidation products.
Reduction: Reduction reactions can convert it into different phosphoric acid derivatives.
Substitution: It can undergo substitution reactions where the butoxyethoxy group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions include various phosphoric acid derivatives, which have applications in different industrial processes.
科学的研究の応用
2-(2-butoxyethoxy)ethyl dihydrogen phosphate is used in a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: This compound is used in biochemical assays and as a buffer in various biological experiments.
Industry: It is used in the manufacture of surfactants, detergents, and other industrial products.
作用機序
The mechanism of action of 2-(2-butoxyethoxy)ethyl dihydrogen phosphate involves its interaction with various molecular targets and pathways. In biochemical assays, it acts as a buffer, maintaining the pH of the reaction environment. In industrial applications, it functions as a surfactant, reducing surface tension and enhancing the solubility of other compounds.
類似化合物との比較
Similar Compounds
2-(2-butoxyethoxy)ethanol: This compound is a precursor in the synthesis of 2-(2-butoxyethoxy)ethyl dihydrogen phosphate.
Phosphoric acid: It is used in the synthesis and has similar chemical properties.
N,N-dimethylcyclohexylamine: This compound is part of the final product and has similar applications in various industries.
Uniqueness
What sets 2-(2-butoxyethoxy)ethyl dihydrogen phosphate apart from these similar compounds is its unique combination of functional groups, which imparts distinct chemical and physical properties. This makes it particularly useful in specific industrial and research applications where other compounds may not be as effective.
特性
CAS番号 |
94200-24-5 |
|---|---|
分子式 |
C16H36NO6P |
分子量 |
369.43 g/mol |
IUPAC名 |
2-(2-butoxyethoxy)ethyl dihydrogen phosphate;N,N-dimethylcyclohexanamine |
InChI |
InChI=1S/C8H17N.C8H19O6P/c1-9(2)8-6-4-3-5-7-8;1-2-3-4-12-5-6-13-7-8-14-15(9,10)11/h8H,3-7H2,1-2H3;2-8H2,1H3,(H2,9,10,11) |
InChIキー |
DTWUYNWNLHNNME-UHFFFAOYSA-N |
正規SMILES |
CCCCOCCOCCOP(=O)(O)O.CN(C)C1CCCCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


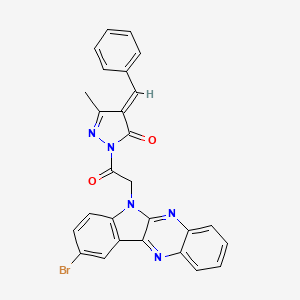
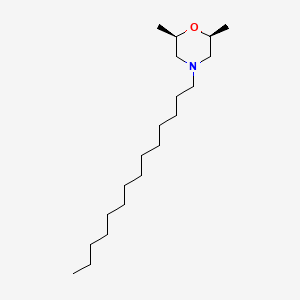
![4-[2-[2-(4-methoxyphenyl)-3-phenylpyrrolo[1,2-a]benzimidazol-4-yl]ethyl]morpholine;dihydrochloride](/img/structure/B12710741.png)
![15,16-dimethoxy-20-methyl-5,7-dioxa-20-azapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,13,15,17-hexaene-11,19-dione](/img/structure/B12710750.png)
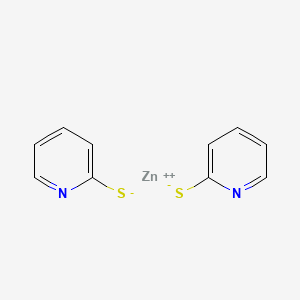
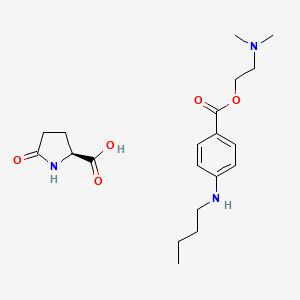

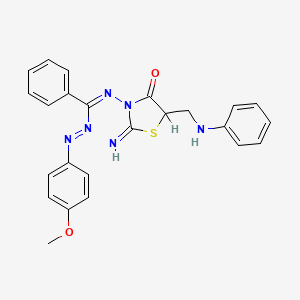
![1,1,5,5,5-Hexamethyl-3-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)-3-[(trimethylsilyl)oxy]trisiloxane](/img/structure/B12710777.png)
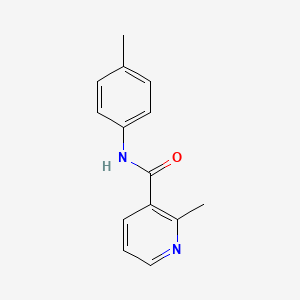
![[(3S,3aR,6S,6aS)-3-[4-(3-pyridin-4-ylsulfanylpropyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12710794.png)

